Illudalic Acid: A Technical Guide to its Discovery, Origin, and Phosphatase Inhibitory Activity
Illudalic Acid: A Technical Guide to its Discovery, Origin, and Phosphatase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Illudalic acid, a sesquiterpenoid natural product, has emerged as a significant molecule of interest in drug discovery due to its potent and selective inhibitory activity against protein tyrosine phosphatases (PTPs), particularly the Leukocyte Antigen-Related (LAR) subfamily. This technical guide provides a comprehensive overview of the discovery, fungal origin, and detailed biochemical characterization of illudalic acid's inhibitory properties. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on PTP inhibitors and related therapeutic areas.
Discovery and Origin
Illudalic acid was first identified as a metabolite of the bioluminescent mushroom Omphalotus illudens (formerly known as Clitocybe illudens), commonly known as the jack-o'-lantern mushroom.[1][2] Initial studies focused on the isolation and structural elucidation of various metabolites from this fungus.[3][4] It was later that high-throughput screening efforts identified illudalic acid as a potent and selective inhibitor of the LAR protein tyrosine phosphatase, sparking significant interest in its potential as a pharmacological tool and therapeutic lead.[1]
Quantitative Inhibitory Activity
Illudalic acid and its synthetic analogs have been evaluated against a panel of protein phosphatases. The following tables summarize the key quantitative data on their inhibitory potency and kinetics.
Table 1: Inhibitory Potency (IC50) of Illudalic Acid and its Analogs against Various Phosphatases
| Compound | Target Phosphatase | IC50 (µM) | Notes |
| Illudalic Acid | LAR | 1.30[5] | Potent and selective inhibitor. |
| Illudalic Acid | LAR | 2.1 ± 0.2 | at pH 6.5[1] |
| Illudalic Acid | LAR | 0.052 ± 0.010 | at pH 7.5[1] |
| Illudalic Acid | PTPµ | Moderately Potent | - |
| Illudalic Acid | CD45 | Moderately Potent | - |
| Illudalic Acid | PHPT1 | 3.5 ± 0.6[6] | Non-covalent, non-competitive inhibition. |
| IA1-8H2 (analog) | PHPT1 | 3.4 ± 0.7[6] | Didesmethyl analog. |
| 7-BIA (analog) | PTPRD | Potent | 7-butoxy analog. |
| Analog 15e | LAR | 0.180 | Submicromolar inhibition.[7][8] |
Table 2: Kinetic Constants for the Covalent Inhibition of LAR by Illudalic Acid
| Condition | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| pH 6.5 | 130 ± 50[7] | 1.3 ± 0.4[7] | ~167 |
| pH 7.5, 37°C | 8 ± 3[1][9] | 2.3 ± 0.4[1][9] | ~4792 |
Mechanism of Action and Signaling Pathways
Illudalic acid inhibits LAR phosphatase through a covalent ligation mechanism.[5][10] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of LAR on the electrophilic aldehyde of the open-ring form of illudalic acid. This forms a stable covalent adduct, leading to irreversible inhibition of the enzyme.
Caption: Proposed mechanism of covalent inhibition of LAR phosphatase by illudalic acid.
Experimental Protocols
General Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against PTPs using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human PTP enzyme (e.g., LAR, PTP1B)
-
PTP substrate:
-
For colorimetric assay: p-Nitrophenyl phosphate (pNPP)
-
For fluorometric assay: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (Illudalic acid or analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of the PTP enzyme to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the phosphatase reaction by adding the PTP substrate (pNPP or DiFMUP) to each well.
-
Monitor the change in absorbance (at 405 nm for pNPP) or fluorescence (Ex/Em ~358/450 nm for DiFMUP) over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Kinetic Constants for Covalent Inhibition
This protocol is used to determine the kinetic parameters (KI and kinact) for time-dependent, irreversible inhibitors.
Procedure:
-
Select a concentration of the PTP enzyme and substrate.
-
In a series of reactions, incubate the enzyme with various concentrations of the covalent inhibitor.
-
At different time points, initiate the reaction by adding the substrate.
-
Measure the initial reaction rates at each inhibitor concentration and time point.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine KI and kinact: kobs = kinact * [I] / (KI + [I])
Caption: Experimental workflow for a typical PTP inhibition assay.
Conclusion
Illudalic acid represents a promising natural product scaffold for the development of selective inhibitors of the LAR subfamily of protein tyrosine phosphatases. Its unique covalent mechanism of action offers a potential avenue for achieving high potency and prolonged duration of action. The data and protocols presented in this guide provide a solid foundation for further research into the medicinal chemistry, pharmacology, and therapeutic potential of illudalic acid and its derivatives. Continued investigation into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for translating the potential of this fascinating natural product into novel therapeutics.
References
- 1. Synthesis of illudalic acid and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omphalotus illudens - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolites of Clitocybe illudens. IV. Illudalic acid, a sesquiterpenoid, and illudinine, a sesquiterpenoid alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanism of Covalent Inhibition of LAR Phosphatase by Illudalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of covalent inhibition of LAR phosphatase by illudalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
